molecular formula C19H20N4 B11996591 3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11996591
M. Wt: 304.4 g/mol
InChI Key: GPTARUSQGGUAFX-UHFFFAOYSA-N
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Description

3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound It features a pyrido[1,2-a]benzimidazole core, which is a fused bicyclic structure containing both pyridine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of a suitable pyridine derivative with a benzimidazole precursor under reflux conditions in the presence of a base such as pyridine . The reaction may also involve the use of enamino ketones as building blocks, which are known for their versatility in constructing complex heterocyclic scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted drug discovery and development efforts.

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

3-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H20N4/c1-2-7-14-12-18(22-10-5-6-11-22)23-17-9-4-3-8-16(17)21-19(23)15(14)13-20/h3-4,8-9,12H,2,5-7,10-11H2,1H3

InChI Key

GPTARUSQGGUAFX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N

Origin of Product

United States

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